N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S.ClH/c1-2-17-5-3-6-21-22(17)26-24(32-21)28(11-4-10-27-12-9-25-16-27)23(29)18-7-8-19-20(15-18)31-14-13-30-19;/h3,5-9,12,15-16H,2,4,10-11,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDFJAAFJXVGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Formula: C20H21ClN4O2S
Molecular Weight: 433.0 g/mol
CAS Number: 1215582-28-7
Structure: The compound contains an imidazole ring, a benzo[d]thiazole moiety, and a dioxine structure, which contribute to its biological activity.
The compound's biological activity can be attributed to several mechanisms:
- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit various kinases, including CK1δ and CK1ε. These kinases play crucial roles in cellular processes such as cell cycle regulation and apoptosis .
- Antioxidant Activity: Compounds with imidazole and thiazole groups often exhibit antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases .
- Antimicrobial Properties: The presence of the imidazole ring suggests potential antimicrobial activity, as many imidazole derivatives are known for their efficacy against fungal and bacterial infections .
In Vitro Studies
Several studies have assessed the biological activity of related compounds:
- CK1 Inhibition: A study identified imidazole-containing compounds as potent inhibitors of CK1δ with IC50 values in the low micromolar range (0.040 μM for CK1δ) and demonstrated their ability to inhibit tumor cell proliferation in a dose-dependent manner .
| Compound | Target Kinase | IC50 (μM) | Effect |
|---|---|---|---|
| Compound 5 | CK1δ | 0.040 | Inhibitory |
| Compound 6 | CK1ε | 0.0326 | Inhibitory |
In Vivo Studies
While specific in vivo data on this compound is limited, related compounds have shown promising results:
- Tumor Growth Inhibition: Related thiazole derivatives have been reported to inhibit tumor growth in animal models by modulating kinase activity and inducing apoptosis in cancer cells .
Case Study 1: Anticancer Activity
A study involving a derivative of the compound demonstrated significant anticancer activity against various cell lines, including breast cancer and leukemia. The mechanism was attributed to the inhibition of cell proliferation pathways mediated by CK1δ .
Case Study 2: Antimicrobial Efficacy
Another case study highlighted the antimicrobial efficacy of imidazole derivatives against Aspergillus fumigatus, suggesting that similar structures may possess broad-spectrum antimicrobial properties .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with imidazole and thiazole rings exhibit significant antimicrobial activities. For instance, derivatives similar to the target compound have shown enhanced anti-Candida activity compared to traditional antifungals like fluconazole . This suggests that the compound may possess similar or enhanced antifungal properties.
Anticancer Potential
Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. The structural attributes of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride may enable it to interact with specific cancer pathways, potentially leading to the development of novel anticancer agents .
Anti-inflammatory Effects
Research into related thiazole compounds has revealed promising anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways, which could be applicable to the target compound as well . This property could be beneficial in treating conditions characterized by chronic inflammation.
Drug Design and Development
The unique structure of this compound positions it as a candidate for further drug design efforts. Molecular docking studies can be employed to predict its interactions with various biological targets, aiding in the identification of its mechanism of action and potential therapeutic uses .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of similar compounds are critical in determining their viability as drugs. Preliminary computational studies suggest that the target compound may exhibit favorable ADMET characteristics, facilitating its development into a pharmaceutical agent .
In Vitro Studies
In vitro studies conducted on related compounds have shown promising results regarding their efficacy against specific pathogens. For instance, derivatives exhibited better activity against fungal strains than established treatments, indicating that modifications to the imidazole or thiazole components could enhance efficacy .
Molecular Dynamics Simulations
Molecular dynamics simulations have been utilized to understand the stability and interaction dynamics of similar compounds within biological systems. Such studies provide insights into how structural variations impact biological activity and can guide future modifications of the target compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Comparisons:
This may enhance bioavailability but reduce polar interactions in target binding . The 6-fluoro analog () replaces ethyl with fluorine, a bioisostere known to improve metabolic stability and binding affinity in some contexts. Fluorine’s smaller size and electronegativity could alter target selectivity .
Linker and Functional Group Variations: The imidazol-1-ylpropyl chain in the target compound offers aromaticity and hydrogen-bonding capacity, contrasting with the dimethylamino group in ’s analog, which is more basic and may influence solubility or charge-dependent interactions . Compounds in utilize a thiazolidinone ring as a linker, which introduces conformational rigidity and additional hydrogen-bonding sites compared to the flexible propyl chain in the target compound .
Synthesis and Yield: highlights yields ranging from 37% (2-chloro-6-fluorophenyl derivative) to 70% (4-chlorophenyl derivative), suggesting that steric and electronic factors significantly impact reaction efficiency.
Solubility and Formulation: The hydrochloride salt form of the target compound improves water solubility, a critical advantage over neutral analogs (e.g., ’s thiazolidinone derivatives). This property is vital for parenteral formulations or oral absorption .
Q & A
Q. What are the critical synthetic steps for this compound, and how can reaction conditions be optimized?
The synthesis involves sequential amidation and heterocyclic coupling. Key steps include:
- Amide bond formation : React 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine under carbodiimide coupling (e.g., EDC/HCl) in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature .
- Thiazole coupling : Introduce the 4-ethylbenzo[d]thiazol-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimize solvent (e.g., acetonitrile or THF), temperature (70–90°C), and catalyst (e.g., Pd(PPh₃)₄) to improve yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- 1H/13C NMR : Assign peaks to confirm imidazole (δ 7.5–8.0 ppm), thiazole (δ 7.2–7.8 ppm), and dihydrodioxine (δ 4.2–4.5 ppm) moieties. Compare with literature data for analogous compounds .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the amide bond) .
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase (UV detection at 254 nm) .
Q. How should researchers evaluate solubility and stability for in vitro assays?
- Solubility screening : Test in DMSO (stock solution), PBS (pH 7.4), and ethanol using nephelometry. Structural analogs suggest moderate solubility in DMSO (>10 mM) but limited aqueous solubility (<1 mM) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the benzodioxine moiety’s photosensitivity .
Advanced Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Dynamic effects : Check for tautomerism in the imidazole ring (e.g., 1H-imidazol-1-yl vs. 3H-imidazol-3-yl) using variable-temperature NMR .
- Impurity analysis : Perform 2D NMR (COSY, HSQC) to distinguish between stereoisomers or byproducts. Compare with synthetic intermediates .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .
Q. What experimental strategies mitigate low yields in the final amidation step?
- Catalyst optimization : Replace EDC with HATU or PyBOP for sterically hindered amines. Add DMAP (5 mol%) to enhance coupling efficiency .
- Solvent effects : Switch from DMF to dichloromethane or DMSO to reduce side reactions (e.g., racemization) .
- In situ activation : Pre-activate the carboxylic acid as a pentafluorophenyl ester to improve reactivity .
Q. How to design structure-activity relationship (SAR) studies targeting biological activity?
- Analog synthesis : Modify substituents (e.g., ethyl → methyl on the benzothiazole; imidazole → triazole) and assess changes in activity .
- Biological assays : Use enzyme inhibition (e.g., kinase assays) or cell-based viability tests (IC₅₀ determination) with positive controls (e.g., staurosporine) .
- Molecular docking : Map interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina. Validate with mutagenesis studies .
Q. What methodologies address challenges in synthesizing derivatives with enhanced selectivity?
- Protecting groups : Temporarily protect the imidazole nitrogen with Boc groups during functionalization to prevent side reactions .
- Parallel synthesis : Employ a library approach using diverse amines or thiols in the final step to explore regioselectivity .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., X-ray) to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
